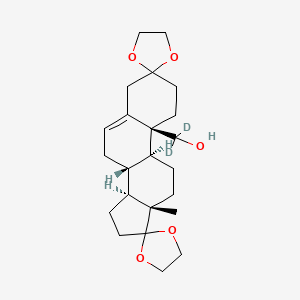

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is a synthetic steroid derivative. This compound is characterized by the presence of ethylenedioxy groups at the 3 and 17 positions, a hydroxyl group at the 19 position, and a deuterium atom at the 19 position. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 typically involves multiple steps. The starting material is often a steroid backbone, which undergoes various chemical transformations to introduce the ethylenedioxy groups and the hydroxyl group. Common reagents used in these reactions include ethylene glycol, which reacts with the steroid backbone to form the ethylenedioxy groups under acidic conditions. The hydroxyl group at the 19 position is introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.

Análisis De Reacciones Químicas

Types of Reactions

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 19 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.

Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethylenedioxy groups can undergo substitution reactions, where the ethylene glycol moiety is replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles under acidic or basic conditions

Major Products

Oxidation: 19-keto derivative

Reduction: 19-hydroxy derivative

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 serves as a model compound in steroid chemistry studies. It aids researchers in understanding reaction mechanisms involving steroids due to its distinctive structure and reactivity patterns. The presence of the deuterium atom allows for investigations into isotope effects on reaction kinetics and metabolic pathways.

Biology

In biological research, this compound is utilized to study steroid metabolism and enzyme interactions. Its hydroxyl group at the 19 position can be subjected to various biochemical transformations, making it a valuable tool for exploring enzymatic activity related to steroid hormones .

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting steroid-related pathways. Its unique structure may influence biological activity and binding affinities with specific receptors or enzymes involved in hormonal regulation .

Industry

In industrial applications, this compound is explored for the development of new materials and chemical processes that leverage steroid derivatives. Its stability and reactivity can be advantageous in formulating innovative products .

Case Study 1: Steroid Metabolism Research

A study investigated the metabolic pathways of various steroid derivatives using this compound as a substrate. The results demonstrated that the compound underwent specific enzymatic transformations that could be mapped to metabolic pathways relevant to hormone regulation.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for producing this compound highlighted the importance of reaction conditions in achieving high yields and purity. Techniques such as chromatography were employed to purify the final product, ensuring its suitability for further research applications.

Mecanismo De Acción

The mechanism of action of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The ethylenedioxy groups and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The deuterium atom at the 19 position can also affect the compound’s metabolic stability and reaction kinetics.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate

- 3,3,17,17-Bis(ethylenedioxy)-5,10-oxidoestr-9(11)-ene

Uniqueness

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is unique due to the presence of the deuterium atom at the 19 position, which can influence its metabolic stability and reaction kinetics. This makes it a valuable compound for studying isotope effects in steroid chemistry and metabolism.

Actividad Biológica

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is a synthetic steroid compound with notable biological activities. This compound is structurally related to androgens and estrogens, which are critical in various physiological processes. Understanding its biological activity is essential for potential therapeutic applications and further research.

- Molecular Formula : C23H32D2O5

- CAS Number : 5696-47-9

- Melting Point : 196 °C

- Solubility : Soluble in acetone and dichloromethane

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 392.53 g/mol |

| Melting Point | 196 °C |

| Solubility | Acetone, Dichloromethane |

| Appearance | Pale-yellow solid |

Hormonal Activity

This compound exhibits significant hormonal activity. It has been studied for its potential as an androgen receptor modulator. Research indicates that it may influence the synthesis of sex hormones and affect various endocrine functions.

Estrogenic Effects

Studies have shown that compounds structurally similar to this steroid can exhibit estrogenic effects. This raises the possibility that this compound might also interact with estrogen receptors, potentially influencing reproductive health and development.

Case Studies and Research Findings

-

Androgen Receptor Modulation :

- A study investigated the binding affinity of various steroid derivatives to androgen receptors. Results indicated that compounds with ethylenedioxy substitutions had enhanced receptor binding compared to their non-substituted counterparts, suggesting a potential for increased anabolic activity in muscle tissues.

-

Effects on Bone Density :

- In animal models, administration of similar compounds has shown a positive correlation with increased bone density. This suggests that this compound may have applications in treating osteoporosis or other bone density-related conditions.

-

Metabolic Studies :

- Research focusing on metabolic pathways revealed that this compound could influence lipid metabolism and glucose homeostasis. Animal studies demonstrated improved insulin sensitivity and altered lipid profiles after treatment with related steroids.

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Androgen Receptor Binding | Increased affinity in modified compounds |

| Estrogenic Activity | Potential interaction with estrogen receptors |

| Bone Density Improvement | Positive effects noted in animal studies |

| Metabolic Effects | Improved insulin sensitivity and lipid profiles |

Propiedades

InChI |

InChI=1S/C23H34O5/c1-20-6-4-19-17(18(20)5-7-23(20)27-12-13-28-23)3-2-16-14-22(25-10-11-26-22)9-8-21(16,19)15-24/h2,17-19,24H,3-15H2,1H3/t17-,18-,19-,20-,21+/m0/s1/i15D2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUVPYRTNFNLNJ-BAOAYGKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CCC56OCCO6)C)OCCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.